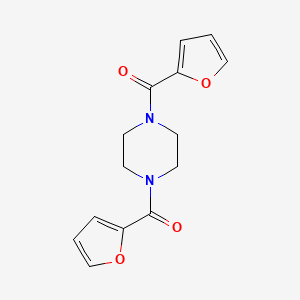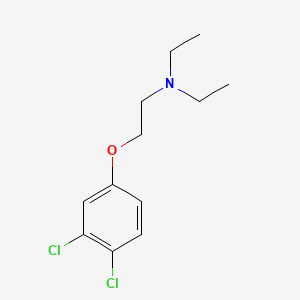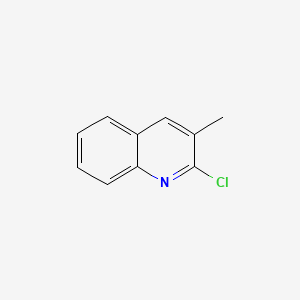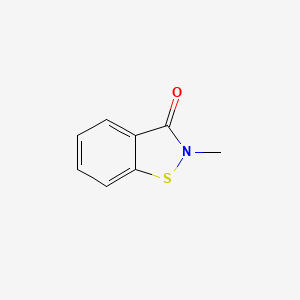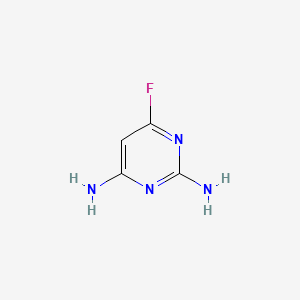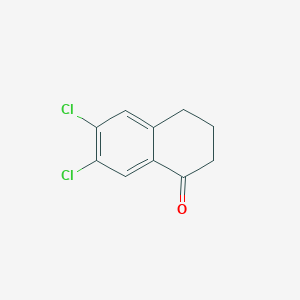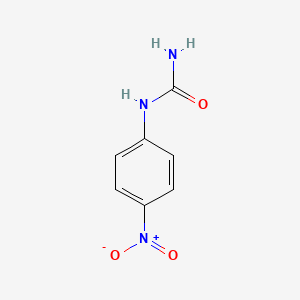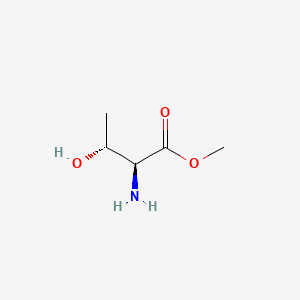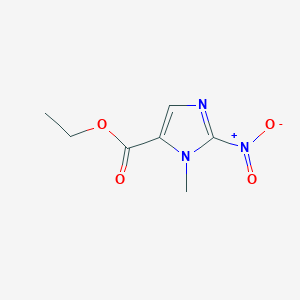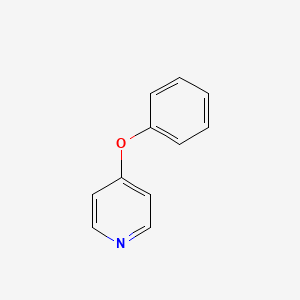
4-Phenoxypyridine
概要
説明
Synthesis Analysis
A series of novel 4-phenoxypyridine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines . Another study reported the synthesis of 4-phenoxy-pyridine/pyrimidine derivatives as potent dual VEGFR-2/c-Met inhibitors .Molecular Structure Analysis
The molecular structure of 4-Phenoxypyridine consists of a pyridine ring attached to a phenyl ring via an oxygen atom . The structure is considered a bioisostere of diaryl ethers .Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenoxypyridine are not detailed in the search results, the compound has been used as a starting material in the synthesis of various derivatives .Physical And Chemical Properties Analysis
4-Phenoxypyridine has a density of 1.1±0.1 g/cm3, a boiling point of 274.4±13.0 °C at 760 mmHg, and a flash point of 100.6±10.1 °C . It has two freely rotating bonds and no violations of the Rule of 5 .科学的研究の応用
Pesticide Development
4-Phenoxypyridine: serves as an active scaffold in the development of pesticides. Its structure, being a bioisostere of diaryl ethers, introduces different properties that are beneficial for pesticide molecules . It has been incorporated into bioactive molecules to enhance lipid solubility, metabolic stability, and cell membrane penetration, which are crucial for effective pesticide action .
Herbicidal Activity
The compound has shown promising herbicidal activity. By linking 4-Phenoxypyridine to different active fragments or altering its substituents, researchers have been able to create compounds with significant herbicidal properties . This versatility makes it a valuable component in the synthesis of new herbicides.
Fungicidal Properties
In the realm of fungicides, 4-Phenoxypyridine derivatives exhibit a wide range of biological activities. The introduction of the pyridine ring in place of a benzene ring can increase the probability of π-π stacking with the target molecule, enhancing the biological activity against fungal pathogens .
Bactericidal Applications
The structural flexibility of 4-Phenoxypyridine allows for the creation of bactericidal agents. Its ability to be ionized can optimize solubility and bioavailability, making it an effective scaffold for developing new bactericides .
Insecticidal Efficacy
4-Phenoxypyridine: is also used in the design of insecticides. Its hydrophobicity, which is higher than that of the benzene ring, contributes to its biological activity, providing a means to combat various insect pests .
Anti-Cancer Research
A class of 4-phenoxy-pyridine/pyrimidine derivatives has been designed and synthesized as potent dual VEGFR-2/c-Met inhibitors. These compounds, particularly compound 23k, have shown promising in vitro anti-cancer cell proliferative activity, indicating the potential of 4-Phenoxypyridine in anti-cancer drug development .
Structure-Activity Relationship (SAR) Studies
The compound is pivotal in SAR studies, which explore the relationship between the chemical structure of a molecule and its biological activity. Understanding the SAR of 4-Phenoxypyridine derivatives aids in the discovery of lead compounds with potential bioactivities .
Mechanism of Action Analysis
Research into 4-Phenoxypyridine includes the analysis of the mechanisms by which it exerts its biological effects. This is essential for the rational design of compounds that can interact with specific biological targets to achieve desired outcomes .
作用機序
Target of Action
4-Phenoxypyridine has been identified as a potent inhibitor of VEGFR-2 and c-Met . These are key targets in cancer therapy, as they play crucial roles in cell proliferation and survival. VEGFR-2 is a primary responder to vascular endothelial growth factor signals, mainly driving pathological angiogenesis. c-Met is a receptor tyrosine kinase that, when bound to its ligand, hepatocyte growth factor, regulates cellular processes including proliferation, survival, and motility .
Mode of Action
The interaction of 4-Phenoxypyridine with its targets, VEGFR-2 and c-Met, results in the inhibition of these proteins . This inhibition disrupts the signaling pathways that they are involved in, leading to a decrease in the processes they regulate, such as cell proliferation and survival .
Biochemical Pathways
By inhibiting VEGFR-2 and c-Met, 4-Phenoxypyridine affects several biochemical pathways. The primary pathways affected are those involved in cell proliferation and survival. Downstream effects of this inhibition can include reduced angiogenesis and decreased cell survival, which can lead to a reduction in tumor growth .
Pharmacokinetics
Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted all play a role in its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of 4-Phenoxypyridine’s action primarily involve the inhibition of cell proliferation and survival. By inhibiting VEGFR-2 and c-Met, 4-Phenoxypyridine can reduce angiogenesis and cell survival, potentially leading to a decrease in tumor growth .
Action Environment
The action, efficacy, and stability of 4-Phenoxypyridine can be influenced by various environmental factorsUnderstanding these factors is crucial for optimizing the use of this compound in a therapeutic context .
将来の方向性
The phenoxypyridine structure has been widely used in the molecular structure of pesticides . The advancement of phenoxypyridine as an active scaffold for pesticides has been discussed, and the structure-activity relationships and mechanism of compounds containing phenoxypyridine have been summarized . This may help to explore the lead compounds and discover novel pesticides with potential bioactivities .
特性
IUPAC Name |
4-phenoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKXQIGHQXTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290343 | |
| Record name | 4-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxypyridine | |
CAS RN |
4783-86-2 | |
| Record name | 4-Phenoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4783-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 68195 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004783862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4783-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 4-phenoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)
![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
